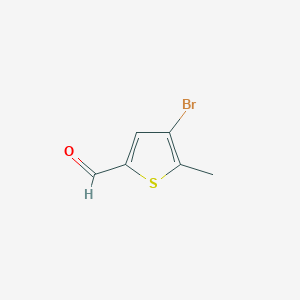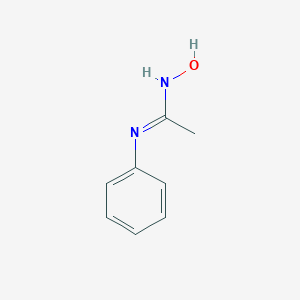
N-hydroxy-N'-phenylethanimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-hydroxy-N'-phenylethanimidamide, also known as HPEI, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively.
Mecanismo De Acción
The mechanism of action of N-hydroxy-N'-phenylethanimidamide is not fully understood, but it is believed to involve the inhibition of specific enzymes and the induction of apoptosis in cancer cells. N-hydroxy-N'-phenylethanimidamide has been shown to inhibit the activity of histone deacetylases, which can lead to the activation of tumor suppressor genes and the inhibition of oncogenes. N-hydroxy-N'-phenylethanimidamide has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
N-hydroxy-N'-phenylethanimidamide has been shown to have biochemical and physiological effects, including the inhibition of enzyme activity, the induction of apoptosis, and the formation of metal ion complexes. N-hydroxy-N'-phenylethanimidamide has been shown to inhibit the activity of histone deacetylases, which can lead to changes in gene expression. N-hydroxy-N'-phenylethanimidamide has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. In metal ion chelation, N-hydroxy-N'-phenylethanimidamide has been used as a ligand to form complexes with metal ions, which can be used in catalysis and material science.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-hydroxy-N'-phenylethanimidamide has several advantages and limitations for lab experiments. One advantage is its potential use in cancer treatment and enzyme inhibition. N-hydroxy-N'-phenylethanimidamide has been shown to have promising results in inhibiting the growth of cancer cells and inhibiting the activity of histone deacetylases. Another advantage is its use as a ligand for metal ion chelation, which can be used in catalysis and material science. However, one limitation is its low yield using current synthesis methods, which can limit its use in large-scale experiments. Another limitation is the lack of understanding of its mechanism of action, which can hinder its use in specific applications.
Direcciones Futuras
There are several future directions for research on N-hydroxy-N'-phenylethanimidamide. One direction is the development of more efficient synthesis methods to increase the yield of N-hydroxy-N'-phenylethanimidamide. Another direction is the investigation of its mechanism of action, which can lead to the development of more specific applications. Further research can also be done on its potential use in cancer treatment and enzyme inhibition, as well as its use as a ligand for metal ion chelation. Additionally, research can be done on the toxicity and safety of N-hydroxy-N'-phenylethanimidamide for potential medical applications.
In conclusion, N-hydroxy-N'-phenylethanimidamide is a chemical compound that has potential applications in various fields, including cancer treatment, enzyme inhibition, and metal ion chelation. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research on N-hydroxy-N'-phenylethanimidamide can lead to the development of more specific and efficient applications.
Métodos De Síntesis
N-hydroxy-N'-phenylethanimidamide can be synthesized using different methods, including the reaction of N-phenylethanimidamide with hydroxylamine hydrochloride in the presence of sodium acetate and acetic acid. Another method involves the reaction of N-phenylethanimidamide with hydroxylamine-O-sulfonic acid in the presence of sodium bicarbonate and acetic acid. The yield of N-hydroxy-N'-phenylethanimidamide using these methods ranges from 60% to 80%.
Aplicaciones Científicas De Investigación
N-hydroxy-N'-phenylethanimidamide has been used in various scientific research applications, including cancer treatment, enzyme inhibition, and metal ion chelation. In cancer treatment, N-hydroxy-N'-phenylethanimidamide has shown promising results in inhibiting the growth of cancer cells by inducing apoptosis. In enzyme inhibition, N-hydroxy-N'-phenylethanimidamide has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a role in the regulation of gene expression. In metal ion chelation, N-hydroxy-N'-phenylethanimidamide has been used as a ligand to form complexes with metal ions, which can be used in catalysis and material science.
Propiedades
Número CAS |
5661-30-3 |
|---|---|
Nombre del producto |
N-hydroxy-N'-phenylethanimidamide |
Fórmula molecular |
C8H10N2O |
Peso molecular |
150.18 g/mol |
Nombre IUPAC |
N-hydroxy-N'-phenylethanimidamide |
InChI |
InChI=1S/C8H10N2O/c1-7(10-11)9-8-5-3-2-4-6-8/h2-6,11H,1H3,(H,9,10) |
Clave InChI |
JEQIXVBTQHSFPR-UHFFFAOYSA-N |
SMILES |
CC(=NC1=CC=CC=C1)NO |
SMILES canónico |
CC(=NC1=CC=CC=C1)NO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



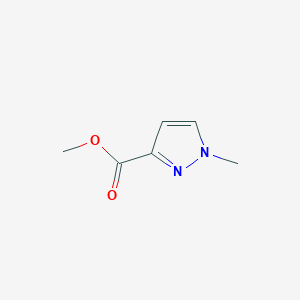
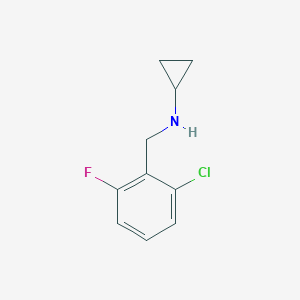
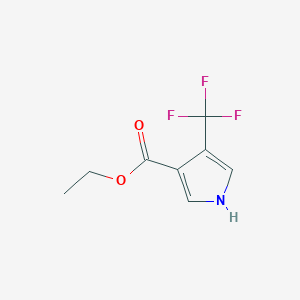
![2-[3-(Trifluoromethyl)phenoxy]nicotinic acid](/img/structure/B183232.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]cyclohexanamine](/img/structure/B183235.png)

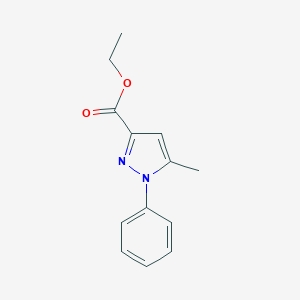
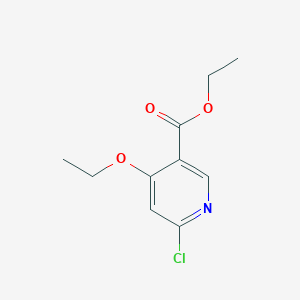

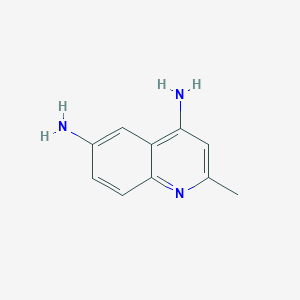
![7-Chloro-2-(methylsulfanyl)-[1,3]thiazolo[4,5-d]pyrimidine](/img/structure/B183248.png)

